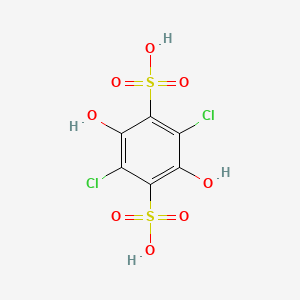

1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-

CAS No.: 77280-86-5

Cat. No.: VC8000075

Molecular Formula: C6H4Cl2O8S2

Molecular Weight: 339.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77280-86-5 |

|---|---|

| Molecular Formula | C6H4Cl2O8S2 |

| Molecular Weight | 339.1 g/mol |

| IUPAC Name | 2,5-dichloro-3,6-dihydroxybenzene-1,4-disulfonic acid |

| Standard InChI | InChI=1S/C6H4Cl2O8S2/c7-1-3(9)6(18(14,15)16)2(8)4(10)5(1)17(11,12)13/h9-10H,(H,11,12,13)(H,14,15,16) |

| Standard InChI Key | QOYGERJDFMCSEA-UHFFFAOYSA-N |

| SMILES | C1(=C(C(=C(C(=C1Cl)S(=O)(=O)O)O)Cl)S(=O)(=O)O)O |

| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)S(=O)(=O)O)O)Cl)S(=O)(=O)O)O |

Introduction

Chemical Structure and Molecular Properties

The molecular backbone of 1,4-benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy- (C₆H₄Cl₂O₈S₂) consists of a benzene ring functionalized with two sulfonic acid groups (-SO₃H), two chlorine atoms, and two hydroxyl groups (-OH) in specific positions. The substitution pattern creates a highly polar molecule with multiple sites for hydrogen bonding, electrostatic interactions, and metal coordination.

Electronic Configuration and Bonding

The electron-withdrawing sulfonic acid and chlorine groups induce significant electron deficiency in the aromatic ring, while the hydroxyl groups contribute localized electron density through resonance effects. This interplay creates a polarized electronic environment, influencing reactivity in substitution and coordination reactions.

Hypothetical Physicochemical Properties

Based on structurally similar compounds such as 1,4-benzenedisulfonic acid (H₂BDS) and chlorinated derivatives, the following properties are anticipated:

Synthesis and Reactivity

Coordination Chemistry

Analogous to 1,4-benzenedisulfonic acid (H₂BDS), which forms coordination polymers with transition metals like Mn²⁺, Fe²⁺, and Co²⁺ , the dichloro-dihydroxy variant may exhibit enhanced metal-binding capabilities. The hydroxyl groups could act as additional coordination sites, enabling the formation of 2D or 3D frameworks.

Functional Applications

Catalysis and Materials Science

The compound’s ability to coordinate metals suggests utility in heterogeneous catalysis. For example, Fe³⁺ or Cu²⁺ complexes might catalyze oxidation reactions, leveraging the electron-deficient aromatic system for substrate activation.

Environmental Remediation

Chlorinated sulfonic acids often serve as ion-exchange resins or adsorbents for heavy metal capture. The hydroxyl groups could enhance selectivity for cations like Pb²⁺ or Cd²⁺ through chelation.

Pharmaceutical Intermediates

While direct evidence is lacking, structurally related disulfonic acids are used in drug synthesis . The chloro and hydroxyl groups may facilitate coupling reactions or serve as directing groups in heterocycle formation.

| Hazard Aspect | Risk Assessment |

|---|---|

| Aquatic Toxicity | High (persistent, bioaccumulative) |

| Skin Irritation | Moderate (acidic sulfonic groups) |

| Inhalation Risk | Low (non-volatile solid) |

Future Research Directions

-

Synthetic Optimization: Developing regioselective methods to install substituents without protective groups.

-

Coordination Polymer Design: Exploring MOFs or covalent organic frameworks (COFs) for gas storage or separation.

-

Toxicity Profiling: Assessing ecotoxicological impacts through biodegradation studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume